1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone
Description
Structure and Key Features: 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone is a thiophene-based compound with an acetyl (ethanone) group at the 2-position of the thiophene ring and a 2-(trifluoromethyl)phenyl substituent at the 5-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[5-[2-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c1-8(17)11-6-7-12(18-11)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJLGAFTICEGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, leading to its investigation as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Substituents on the Thiophene Ring
Key Observations :
- Sulfonyl-containing analogs (e.g., Entry 10 in ) exhibit higher solubility in polar solvents due to the sulfone moiety.
Ethanone vs. Other Functional Groups
Key Observations :
- Piperazine-containing analogs (e.g., MK47 in ) show modified pharmacokinetics due to increased hydrogen-bonding capacity.
- Tetrazolyl-thioether derivatives (e.g., 7o in ) may exhibit higher enzymatic resistance compared to acetylated thiophenes.
Physicochemical and Spectral Properties
Key Observations :
- Trifluoromethyl groups produce distinct ¹⁹F NMR signals (δ ~-60 to -70 ppm) and contribute to higher molecular weights .
- Sulfonyl-containing analogs (e.g., 7o) show characteristic SO₂ stretching in IR (~1350–1150 cm⁻¹) .
Key Observations :
Biological Activity
1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone, a compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cholinesterase inhibitory activities, supported by research findings and data tables.
Chemical Structure
The compound's IUPAC name is 1-(5-(2-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone, with the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 1-(5-(2-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone. The compound has been evaluated against various bacterial strains, revealing promising results.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone | E. coli | 50 µg/mL |
| S. aureus | 100 µg/mL | |
| P. aeruginosa | 75 µg/mL |
The compound exhibited significant activity against E. coli and S. aureus, although it was less effective than traditional antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant potential of the compound has been investigated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity.
Table 2: Antioxidant Activity Assessment
| Compound | IC50 (µM) |
|---|---|
| 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone | 45 µM |
This indicates that while the compound can scavenge free radicals, its effectiveness is lower compared to other known antioxidants .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, revealing promising results.
Table 3: Cholinesterase Inhibition
| Compound | IC50 (µM) |
|---|---|
| 1-(5-(2-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanone | 20 µM |
This activity suggests potential therapeutic applications in Alzheimer's disease treatment .
Case Studies
A significant study published in a peer-reviewed journal explored the synthesis and biological evaluation of thiophene derivatives, including our compound of interest. The study found that structural modifications significantly impacted biological activity, particularly in enhancing antimicrobial and cholinesterase inhibitory effects .
Q & A
Q. What are the optimal synthetic routes for 1-(5-(2-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone, and how do reaction conditions influence yield?
Answer: The synthesis of thiophene-acetone derivatives typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl-thiophene linkage. For example, highlights the use of polyvinyl pyridine as a catalyst in ethanol for analogous ketone-thiophene syntheses, achieving high yields (91%) under mild conditions. Key variables include:
- Catalyst selection : Acidic or basic catalysts (e.g., AlCl₃ for Friedel-Crafts) affect regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in thiophene rings.
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like ring halogenation ().
Yield optimization requires monitoring via TLC and recrystallization from ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- ¹H/¹³C NMR : Characteristic signals include the acetyl group (δ ~2.5 ppm for CH₃ and ~200 ppm for carbonyl C=O) and trifluoromethyl protons (δ ~7.5 ppm, split due to coupling with ¹⁹F). provides a reference for thiophene-acetone derivatives, showing aromatic protons at δ 7.0–8.0 ppm.
- X-ray crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve dihedral angles between the thiophene and aryl rings, critical for confirming regiochemistry.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 282 for analogous compounds) and fragmentation patterns validate molecular weight .
Q. What are the key stability considerations for this compound under ambient and experimental conditions?
Answer:
- Photostability : Thiophene derivatives are prone to photodegradation; store in amber vials under inert gas.
- Thermal stability : Decomposition above 150°C () necessitates low-temperature reactions.
- Moisture sensitivity : The trifluoromethyl group may hydrolyze under acidic/alkaline conditions. Use anhydrous solvents and desiccants .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Answer: The -CF₃ group is strongly electron-withdrawing, polarizing the thiophene ring and activating specific positions for electrophilic substitution. demonstrates that fluorinated aryl groups enhance reactivity in Friedel-Crafts acylation by stabilizing transition states through inductive effects. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity in Suzuki-Miyaura couplings .
Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic data?
Answer:
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (using software like Gaussian) with experimental data to identify discrepancies in substituent positioning.
- Variable-temperature NMR : Detect dynamic effects (e.g., rotational barriers) that may obscure signal splitting ().
- Isotopic labeling : Use deuterated analogs to confirm assignments in complex splitting patterns (e.g., CF₃ coupling) .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
Answer:
- Core modifications : Replace the trifluoromethyl group with -Cl, -NO₂, or -OCH₃ to assess electronic effects on bioactivity ().
- Side-chain functionalization : Introduce amino or hydroxyl groups via reductive amination or nucleophilic substitution ().
- Pharmacokinetic profiling : Use logP calculations (e.g., ACD/Percepta) to predict membrane permeability, guided by substituent hydrophobicity .
Q. What mechanistic insights can be gained from studying degradation pathways under oxidative conditions?
Answer:
Q. How do crystallographic data inform polymorphism risks in formulation development?
Answer:
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with single-crystal data () to detect polymorphic forms.
- Thermogravimetric analysis (TGA) : Assess hydrate/solvate formation, which may alter bioavailability.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) that stabilize specific crystal forms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
